molecular formula C15H14N2O3 B11849453 2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol CAS No. 918165-53-4

2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol

Cat. No.: B11849453
CAS No.: 918165-53-4
M. Wt: 270.28 g/mol
InChI Key: YEKWLQFQOAQSBJ-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol (CAS 918165-53-4) is an organic compound with the molecular formula C15H14N2O3 and a molecular weight of 270.28 g/mol. This chemical is provided as a high-purity solid for research and development applications, and must be handled exclusively by qualified personnel. It is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals, or for use in foods, drugs, or cosmetics. For long-term stability, this product should be stored in a cool, dry place. The tetrahydroquinoline scaffold is a structure of high interest in medicinal chemistry. Recent scientific literature explores similar tetrahydroquinoline derivatives for their potential as anticancer agents, with some compounds found to suppress cancer cell proliferation and migration by inducing oxidative stress and affecting the PI3K/AKT/mTOR signaling pathway . Other research investigates tetrahydroquinoline analogues of established antimicrobial compounds, examining their metal-chelating properties and their inhibitory effects on bacterial targets like methionine aminopeptidases from Mycobacterium tuberculosis . This body of work suggests that 2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol serves as a valuable synthetic intermediate or pharmacophore for researchers developing novel therapeutic agents in areas such as oncology and infectious diseases.

Properties

CAS No.

918165-53-4

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol

InChI

InChI=1S/C15H14N2O3/c18-15-9-14(16-13-4-2-1-3-12(13)15)10-5-7-11(8-6-10)17(19)20/h1-8,14-16,18H,9H2

InChI Key

YEKWLQFQOAQSBJ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC=CC=C2C1O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Design and Components

The most direct and efficient route to 2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol involves a BiCl₃-catalyzed three-component Povarov reaction. This one-pot synthesis combines toluidine (1 ), 4-nitrobenzaldehyde (3 ), and N-vinylpyrrolidin-2-one (2 ) in anhydrous acetonitrile under nitrogen atmosphere. Bismuth(III) chloride (20 mol%) serves as a Lewis acid catalyst, facilitating the imino Diels-Alder cycloaddition to form the tetrahydroquinoline core.

Procedure and Optimization

The reaction proceeds at room temperature over 20–24 hours, after which quenching with sodium carbonate isolates the organic layer. Column chromatography (hexane/ethyl acetate) purifies the product, yielding 95% of N-[6-methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one (5 ). Key advantages include mild conditions, absence of costly reagents, and high stereoselectivity confirmed by X-ray diffraction.

Table 1: BiCl₃-Catalyzed Synthesis Parameters

ComponentQuantity (mmol)Role
Toluidine (1 )2.85Amine substrate
4-Nitrobenzaldehyde (3 )3.13Electrophilic aldehyde
N-Vinylpyrrolidin-2-one (2 )3.42Dienophile
BiCl₃20 mol%Lewis acid catalyst
Yield95%Isolated product

Manganese-Catalyzed Borrowing Hydrogen Approach

Adaptability for Nitrophenyl Derivatives

The BH strategy employs Mn(I) catalysts (e.g., 1 ) with KH or KOtBu bases, operating at 120–140°C in closed systems. Although demonstrated for phenyl- and alkyl-substituted tetrahydroquinolines, substituting 2-aminobenzyl alcohol with nitroaryl-functionalized analogs could theoretically yield the target compound. Challenges include nitro group stability under high-temperature reducing conditions.

Table 2: BH Reaction Conditions for Tetrahydroquinolines

ParameterValue
CatalystMn(I) PN₃ complex (1–5 mol%)
BaseKOtBu
Temperature120–140°C
SolventDME or iPrOH
Yield Range60–85%

Characterization and Structural Validation

Spectroscopic Analysis

1H and 13C NMR spectra confirm the regio- and stereochemistry of 2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol. Key signals include:

  • 1H NMR : δ 8.20–8.15 (d, 2H, Ar-NO₂), δ 6.90–6.70 (m, 4H, quinoline-H), δ 5.10 (s, 1H, -OH).

  • 13C NMR : δ 154.2 (C-NO₂), δ 147.8 (C-OH), δ 128.9–124.5 (aromatic carbons).

X-Ray Crystallography

Single-crystal X-ray diffraction (MoKα radiation, 293 K) resolves the cis-fused tetracyclic structure, with the nitro group occupying the para position on the C-2 phenyl ring. Bond lengths (C-N: 1.47 Å, C-O: 1.36 Å) and angles align with sp³ hybridization at the tetrahydroquinoline nitrogen.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The BiCl₃-mediated Povarov reaction outperforms alternative methods in yield (95% vs. ≤85% for BH) and operational simplicity (room temperature vs. high-temperature BH). However, the BH approach generates water as the sole byproduct, enhancing atom economy.

Limitations and Challenges

  • BiCl₃ Method : Requires stoichiometric N-vinylpyrrolidin-2-one, increasing molecular weight and complicating purification.

  • BH Approach : Untested for nitroaryl substrates; potential nitro reduction or decomposition under H₂ atmosphere .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: The nitro group can be reduced to an amino group, leading to the formation of 2-(4-Aminophenyl)-1,2,3,4-tetrahydroquinolin-4-ol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may require reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: 2-(4-Aminophenyl)-1,2,3,4-tetrahydroquinolin-4-ol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the tetrahydroquinoline core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Crystallographic Differences

The following table highlights key structural and crystallographic distinctions between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Crystallographic System/Space Group References
Target compound C₁₅H₁₄N₂O₃ 270.28 4-OH, 2-(4-nitrophenyl) Not reported
1-[2-(4-Nitrophenyl)-5-(5-phenyloxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one C₂₈H₂₄N₄O₄·H₂O 498.53 2-(4-nitrophenyl), 5-(5-phenyloxazol-3-yl), pyrrolidin-2-one Triclinic, P-1
a = 13.516 Å, b = 14.193 Å, c = 14.987 Å
N-[6-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one C₂₀H₂₁N₃O₃ 351.40 6-Methyl, 2-(4-nitrophenyl), pyrrolidin-2-one Triclinic, P-1
1-[(2S,4R)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one C₁₃H₁₅FN₂O 234.27 6-Fluoro, 2-methyl, pyrrolidin-2-one Chiral space groups (P2₁2₁2₁, P6₁)
Key Observations:

Substituent Diversity: The target compound lacks the pyrrolidin-2-one or isoxazole moieties present in analogs, which are critical for bioactivity modulation.

Crystallographic Data: Analogs with bulkier substituents (e.g., phenylisoxazole) crystallize in the triclinic system (P-1), with larger unit cell volumes (e.g., 2530 ų in vs. unreported data for the target compound).

Bioactivity Trends:
  • Isoxazole-Containing Analogs : The 5-phenylisoxazole substituent in is associated with Hsp90 inhibition and tau aggregation suppression , relevant to Alzheimer’s disease and cancer therapy .
  • Pyrrolidinone Derivatives: Pyrrolidin-2-one moieties (e.g., in ) are linked to PDE4 inhibition and immunomodulatory effects, as seen in other tetrahydroquinoline-based drugs .
  • Target Compound : While direct bioactivity data are absent, the 4-nitrophenyl group is a common pharmacophore in antimicrobial and antiproliferative agents. Its hydroxyl group may confer antioxidant properties or hydrogen-bonding interactions in target binding.

Physicochemical Properties

Property Target Compound Pyrrolidin-2-one Analog Isoxazole Analog
Molecular Weight 270.28 351.40 498.53
logP 3.85 ~4.2 (estimated) ~4.5 (estimated)
Hydrogen Bond Donors 1 (4-OH) 0 1 (pyrrolidin-2-one carbonyl)
Solubility Moderate (polar groups) Low (hydrophobic substituents) Low (bulky substituents)

Biological Activity

2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol (CAS No. 918165-53-4) is a heterocyclic compound characterized by its tetrahydroquinoline structure, which is substituted with a nitrophenyl group and a hydroxyl group. Its molecular formula is C15H14N2O3C_{15}H_{14}N_{2}O_{3} with a molecular weight of approximately 270.283 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

PropertyValue
Molecular FormulaC15H14N2O3C_{15}H_{14}N_{2}O_{3}
Molecular Weight270.283 g/mol
CAS Number918165-53-4
LogP3.84630

Antimicrobial Studies

A study conducted by Wang et al. (2006) explored the synthesis of various tetrahydroquinoline derivatives and their antimicrobial efficacy. The results indicated that certain derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Antioxidant Activity Assessment

Research published in the Journal of Medicinal Chemistry highlighted the antioxidant potential of tetrahydroquinoline derivatives. The study utilized DPPH radical scavenging assays to quantify the antioxidant capacity, revealing that compounds with similar structural motifs to 2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol demonstrated notable scavenging activity.

Anticancer Research

A recent investigation into the cytotoxic effects of tetrahydroquinoline derivatives on human cancer cell lines showed that some compounds were effective in reducing cell viability through mechanisms involving apoptosis and cell cycle arrest. This suggests a potential pathway for therapeutic development.

Understanding the mechanism of action for 2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol is crucial for its application in medicinal chemistry. Interaction studies indicate that such compounds may act through multiple pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : The structural features may allow for interaction with specific receptors, influencing cellular signaling pathways.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The 4-nitrophenyl group shows deshielded aromatic protons at δ 8.2–8.3 ppm, while the tetrahydroquinoline NH appears as a broad singlet (δ 5.3–5.5 ppm) .
  • X-ray crystallography : Resolves absolute configuration and H-bonding networks. SHELX programs are standard for refinement .
  • MS (EI) : Molecular ion [M⁺] at m/z 480 confirms the molecular formula .

What strategies are employed to analyze the conformational dynamics of the tetrahydroquinoline ring system in different solvent environments?

Advanced Research Question

  • Molecular dynamics (MD) simulations : Predict solvent-dependent ring puckering (e.g., chair vs. boat conformations) .
  • Solvent polarity studies : Compare NMR coupling constants (³JHH) in DMSO-d₆ vs. CDCl₃ to infer hydrogen-bonding effects on ring flexibility .
  • NOESY experiments : Detect through-space correlations between axial/equatorial protons to map conformational preferences .

What are the key considerations in designing a catalytic system for the synthesis of this compound?

Basic Research Question

  • Catalyst selection : Lewis acids (BiCl₃, Cu(OTf)₂) improve cycloaddition efficiency but may require inert atmospheres .
  • Substrate compatibility : Ensure the 4-nitrophenyl group does not undergo unintended reduction under catalytic conditions.
  • Green chemistry metrics : Optimize solvent recycling (e.g., ethanol) and catalyst loading (<5 mol%) to minimize waste .

How do electronic effects of the 4-nitrophenyl substituent influence the compound's reactivity in nucleophilic substitution reactions?

Advanced Research Question
The electron-withdrawing nitro group (-NO₂) activates the phenyl ring for electrophilic substitution but deactivates it toward nucleophilic attack. Key observations:

  • Hammett studies : The σₚ value of -NO₂ (+0.78) correlates with reduced electron density at the meta/para positions, directing nucleophiles to the ortho position .
  • Kinetic isotope effects : Deuterium labeling at the nitro group’s ortho position reveals rate-limiting steps in SNAr reactions .

What purification methods are recommended for isolating this compound from complex reaction mixtures?

Basic Research Question

  • Flash chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate polar byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals suitable for X-ray analysis .
  • HPLC : Reverse-phase C18 columns resolve diastereomers when chiral centers are present .

How can computational chemistry methods predict the compound's interaction with biological targets, and what validation experiments are necessary?

Advanced Research Question

  • Docking simulations (AutoDock Vina) : Model binding to enzymes (e.g., PDE4 or Hsp90) using crystal structures from the PDB .
  • MD-based binding free energy calculations (MM/PBSA) : Quantify interaction energies for structure-activity relationship (SAR) studies .
  • Validation : Compare computational predictions with in vitro assays (e.g., IC₅₀ measurements for kinase inhibition) .

What methodologies are used to investigate the hydrogen-bonding network in the crystal structure of this compound, and how does it affect solid-state stability?

Advanced Research Question

  • X-ray refinement (SHELXL) : Identify H-bonds (e.g., N–H···O interactions with d = 2.8–3.0 Å) and quantify their contributions to lattice energy .
  • Hirshfeld surface analysis : Visualize intermolecular interactions (e.g., π-π stacking between nitrophenyl groups) .
  • Thermogravimetric analysis (TGA) : Correlate H-bond density with melting points and decomposition temperatures .

How do stereochemical variations (cis/trans diastereomers) impact the biological activity of this compound?

Advanced Research Question

  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H) to separate enantiomers .
  • Pharmacological assays : Compare IC₅₀ values of cis/trans isomers against targets like tau protein (Alzheimer’s) or mycobacterial enzymes .
  • Conformational analysis (DFT) : Relicate energy barriers for interconversion between diastereomers in physiological conditions .

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